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Compound of Interest

Compound Name: 6-Fluoro-4-methoxy-1H-indazole
CAS No.: 885522-57-6
Cat. No.: B1343693
. J

The utility of 6-fluoro-4-methoxy-1H-indazole lies in its ability to balance lipophilicity with
aqueous solubility while providing specific vectors for protein-ligand interaction.

Table 1: Core Physicochemical Properties
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Significance in Drug

Property Value /| Range .

Design

Compact scaffold for fragment-
Molecular Formula CsH7FN20 ]

based design.

Low MW allows for extensive
Molecular Weight 166.15 g/mol decoration (Rule of 5

compliant).

Optimal lipophilicity for
Calculated LogP (cLogP) ~2.35 membrane permeability

without aggregation risks.

Weakly acidic; typically
pKa (N1-H) ~13.5 (Predicted) deprotonated only by strong
bases (e.g., NaH, Cs2CO:s).

Weakly basic; protonation
pKa (N2) ~1.2 (Predicted) occurs only under strongly
acidic conditions.

C4-OMe provides a critical H-

bond acceptor vector often

H-Bond Donors/Acceptors 1 (NH) /3 (N, F, OMe) o ]
exploited in kinase hinge
binding.

The 1H-tautomer is

Tautomeric Preference 1H-Indazole > 2H-Indazole thermodynamically favored

(~3-5 kcal/mol) in solution.

Electronic Architecture: The C4-methoxy group exerts a mesomeric donating effect (+M),
increasing electron density at C3 and C7a, potentially enhancing reactivity toward electrophiles
at C3. Conversely, the C6-fluorine atom exerts a strong inductive withdrawing effect (-1), which
lowers the pKa of the N1 proton relative to the non-fluorinated parent, subtly influencing
alkylation kinetics.

Section 2: Synthetic Architecture
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The synthesis of 6-fluoro-4-methoxy-1H-indazole requires a strategy that installs the
substituents prior to ring closure to avoid regioselectivity issues later. The most robust route
utilizes the Bartoli Indole Synthesis variation or the Diazotization-Cyclization of a 2-
methylaniline precursor.

Primary Synthetic Route: Diazotization-Cyclization

This route is preferred for scale-up due to the availability of precursors and safety profile
compared to azide-based methods.

Precursor: 4-Fluoro-2-methoxy-6-methylaniline.
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Figure 1: Step-wise synthesis via the modified Jacobson indazole synthesis pathway.

Mechanistic Insight: The reaction proceeds via the formation of an N-nitrosoacetamide
intermediate. Upon heating, this species rearranges to a diazonium carboxylate, which
undergoes an intramolecular cyclization with the pendant methyl group (acting as a nucleophile
after tautomerization) to close the pyrazole ring.

Section 3: Reactivity & Regioselective
Functionalization

A critical challenge in indazole chemistry is controlling N1 vs. N2 alkylation. For 6-fluoro-4-
methoxy-1H-indazole, the steric bulk of the C7-proton (adjacent to N1) is minimal, but
electronic factors dominate.

N-Alkylation Regioselectivity

e Thermodynamic Control (N1-Alkylation):
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o Conditions: NaH (strong base), THF/DMF, High Temp.

o Mechanism: The indazolyl anion is formed. The N1 position is more nucleophilic in the
dissociated anion, and the N1-alkylated product is thermodynamically more stable
(aromaticity retention in the benzene ring).

o Outcome: >90% N1-selectivity.

 Kinetic/Chelation Control (N2-Alkylation):

o Conditions: Mild base (Cs2COs), coordinating solvents, or specific electrophiles (e.g., o-
halo esters).

o Mechanism: Transient coordination of the metal cation between N2 and the electrophile
can direct substitution to N2.

o Outcome: Mixtures of N1/N2, often requiring chromatographic separation.

C3-Functionalization

The C3 position is electronically activated by the C4-methoxy group, making it highly
susceptible to electrophilic aromatic substitution (SEAT).

o Halogenation: Treatment with NIS (N-iodosuccinimide) or NBS affords the 3-iodo or 3-bromo
derivatives in high yield. These are pivotal intermediates for Suzuki-Miyaura or Buchwald-
Hartwig couplings.
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Figure 2: Reactivity landscape highlighting regioselective pathways for diversification.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 3-lodo-6-fluoro-4-methoxy-1H-indazole Target: Generation of a
versatile cross-coupling intermediate.

o Preparation: Charge a reaction vessel with 6-fluoro-4-methoxy-1H-indazole (1.0 eq) and
anhydrous DMF (0.5 M concentration).

o Reagent Addition: Add potassium hydroxide (KOH, 3.0 eq) followed by portion-wise addition
of iodine (I2, 1.1 eq) at 0°C.

o Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by
TLC/LCMS (disappearance of starting material, m/z 167 — 293).

e Quench: Pour the mixture into ice-water containing 10% sodium thiosulfate (Na2S203) to
reduce excess iodine.

« |solation: Filter the resulting precipitate. Wash the cake with water and hexanes.
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 Purification: If necessary, recrystallize from ethanol/water.

o Yield Expectation: 85-95%.

o Note: The basic conditions promote iodination at C3 via the anion.
Protocol 2: Regioselective N1-Alkylation

o Deprotonation: Dissolve the scaffold (1.0 eq) in anhydrous THF under N2 atmosphere. Cool
to 0°C. Add NaH (60% dispersion, 1.2 eq) cautiously. Stir for 30 min until Hz evolution
ceases.

o Alkylation: Add the alkyl halide (1.1 eq) dropwise.
e Completion: Warm to 60°C for 2 hours.
e Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][2]

» Validation: Use 2D NMR (NOESY) to confirm N1 regiochemistry (NOE observed between N-
alkyl protons and C7-H).

Section 5: Medicinal Chemistry Applications[3]

1. Kinase Inhibition (Hinge Binding): The indazole core mimics the adenine ring of ATP. The N1-
H and N2 serve as donor/acceptor pairs for the kinase hinge region. The 4-methoxy group is
particularly strategic; it can project into the ribose binding pocket or solvent front, improving
solubility and selectivity profiles compared to the unsubstituted analog.

2. Metabolic Stability: The 6-fluoro substituent blocks a primary site of metabolic oxidation (para
to the nitrogen), significantly extending the half-life (t%2) of the molecule in microsomal stability
assays. This is a classic "metabolic block" strategy.

3. Case Study Relevance: While specific clinical candidates utilizing this exact substitution
pattern are proprietary, the structural motif is homologous to the indazole core found in
Pazopanib (VEGFR inhibitor) and Axitinib. The 6-F, 4-OMe variation is frequently employed in
"scaffold hopping" exercises to circumvent patent space around 4,6-disubstituted indoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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